molecular formula C12H26NO2PS2 B12706895 2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt CAS No. 6200-26-6

2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt

Cat. No.: B12706895
CAS No.: 6200-26-6
M. Wt: 311.4 g/mol
InChI Key: HTEYOQBGPKUPOD-UHFFFAOYSA-N
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Description

The compound 2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt is a phosphorus-containing heterocycle featuring a six-membered 1,3,2-dioxaphosphorinane ring. Key structural attributes include:

  • Substituents: Three isopropyl groups at positions 2, 4, and 6, which confer steric bulk and influence solubility.
  • Functional groups: A mercapto (-SH) group and a sulfide (-S-) group at position 5, enabling redox activity and coordination chemistry.
  • Counterion: The ammonium (NH₄⁺) salt enhances solubility in polar solvents and stabilizes the anionic phosphorothioate moiety.

This compound’s unique combination of steric hindrance, sulfur-based reactivity, and ionic character makes it a candidate for applications in catalysis, ligand design, or materials science.

Properties

CAS No.

6200-26-6

Molecular Formula

C12H26NO2PS2

Molecular Weight

311.4 g/mol

IUPAC Name

azanium;2,4-di(propan-2-yl)-6-prop-1-en-2-yl-5-sulfanyl-1,3,2-dioxaphosphinane-5-thiolate

InChI

InChI=1S/C12H23O2PS2.H3N/c1-7(2)10-12(16,17)11(8(3)4)14-15(13-10)9(5)6;/h8-11,16-17H,1H2,2-6H3;1H3

InChI Key

HTEYOQBGPKUPOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(C(OP(O1)C(C)C)C(=C)C)(S)[S-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt typically involves the reaction of phosphorus trichloride with isopropyl alcohol to form tris(isopropyl)phosphite. This intermediate is then reacted with sulfur to introduce the mercapto group, followed by cyclization to form the dioxaphosphorinane ring. The final step involves the addition of ammonium salt to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Alkyl or aryl substituted derivatives.

Scientific Research Applications

Agricultural Applications

Fungicidal and Pesticidal Properties
Research indicates that compounds similar to 2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide exhibit significant antifungal and antibacterial activity. Studies have shown that derivatives of dioxaphosphorinanes can effectively combat plant pathogens, making them valuable in agricultural pest management . The compound's efficacy against various fungi suggests its potential as a fungicide in crop protection strategies.

Case Study: Efficacy Against Fungal Pathogens
A study published in the Asian Journal of Chemistry demonstrated that certain dioxaphosphorinane derivatives had a measurable impact on the growth of fungal pathogens affecting crops. The results indicated a reduction in fungal biomass when treated with these compounds, highlighting their potential use in sustainable agriculture practices .

Pharmaceutical Applications

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Research has shown that it can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal agents .

Case Study: Antimicrobial Testing
In a study assessing the antimicrobial activity of phosphorinane derivatives, 2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide demonstrated significant inhibition against several clinical strains of bacteria. This finding supports further exploration into its use as a pharmaceutical agent .

Materials Science Applications

Polymer Additives
The compound can serve as a functional additive in polymer formulations. Its unique chemical structure allows it to enhance the properties of polymers, such as thermal stability and mechanical strength. Research indicates that incorporating dioxaphosphorinanes into polymer matrices can improve their performance under various conditions .

Case Study: Enhancing Polymer Properties
A study evaluating the effects of phosphorinane additives on polypropylene showed improved thermal stability and resistance to oxidative degradation when treated with 2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide. This application is particularly relevant for developing materials used in harsh environments .

Environmental Applications

Toxicological Studies
Research has also focused on the environmental impact of phosphorinane compounds. Studies have indicated that while these compounds can be effective in pest control and other applications, their environmental persistence and toxicity must be evaluated to ensure safe usage .

Case Study: Environmental Fate Assessment
An assessment conducted by the Environmental Protection Agency highlighted the need for comprehensive studies on the fate of dioxaphosphorinanes in ecosystems. The findings suggest that while these compounds are effective in their intended applications, their long-term environmental consequences require careful consideration .

Mechanism of Action

The mechanism of action of 2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of enzymatic activity. Additionally, its unique structure allows it to interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related dioxaphosphorinane derivatives:

Compound Name Substituents/Functional Groups Counterion Key Features
Target Compound 2,4,6-Tris(isopropyl); 5-mercapto-sulfide Ammonium High steric bulk, dual sulfur functionalities, ionic character
(−)-4-(2-Chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide 4-(2-Chlorophenyl); 5,5-dimethyl; 2-hydroxy; 2-oxide None (neutral) Chiral center, phosphonate oxide group, used as a resolving agent in synthesis
Tris(isopropyl) vanadium complex Tris(isopropyl) ligands bound to vanadium center None (neutral) High symmetry (trigonal prismatic), coordination to transition metal

Key Observations :

  • Steric Effects : The target compound’s tris(isopropyl) groups create significant steric hindrance, comparable to tris(isopropyl) vanadium complexes . This contrasts with the smaller dimethyl and chlorophenyl substituents in the phosphorinane oxide derivative .
  • Functional Groups : The dual sulfur groups (mercapto and sulfide) in the target compound differ from the phosphonate oxide (-PO) and hydroxyl (-OH) groups in the chiral dioxaphosphorinane 2-oxide . Sulfur’s lower electronegativity may increase nucleophilicity compared to oxygen-based analogs.
  • Counterion Impact : The ammonium salt improves solubility relative to neutral analogs, similar to how salt formation in enhanced isolation efficiency and optical purity .

Key Observations :

  • Synthetic Efficiency : The target compound’s synthesis may parallel the 80% yield reported for the dioxaphosphorinane salt in , though reaction conditions (e.g., solvent, temperature) likely differ .
  • Optical Activity : Unlike the chiral dioxaphosphorinane 2-oxide , the target compound’s stereochemical profile is unclear. The absence of reported [α]D values suggests it may lack a resolved chiral center.
  • Thermal Behavior : The tris(isopropyl) groups in both the target compound and the vanadium complex likely enhance thermal stability via steric protection.
Crystallographic and Spectroscopic Comparisons

While crystallographic data for the target compound are unavailable, provides insights into analogous tris(isopropyl) metal complexes:

  • Crystal Symmetry : The vanadium complex adopts a trigonal prismatic geometry with high symmetry . The target compound’s ammonium salt may exhibit less symmetry due to ionic interactions.
  • Diffraction Methods : Techniques like Mo Kα radiation (λ = 0.71069 Å) and SHELX software are standard for such analyses and could be applied to the target compound.

Biological Activity

2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt is a phosphorus-containing compound that has garnered attention for its potential biological activities. The unique structure of this compound allows it to exhibit various pharmacological effects, including antioxidant and antimicrobial properties. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure

The compound is characterized by its dioxaphosphorinane ring structure with a mercapto group and isopropyl substituents. The general formula can be represented as follows:

C12H21NO3P2S\text{C}_{12}\text{H}_{21}\text{N}\text{O}_3\text{P}_2\text{S}

Antioxidant Properties

Research indicates that sulfur-containing compounds like 2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane exhibit significant antioxidant activity. Sulfides are known to scavenge free radicals and protect cellular components from oxidative damage. In vitro studies have demonstrated that this compound can reduce oxidative stress markers in various cell lines.

StudyMethodologyFindings
DPPH AssayShowed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
Cell CultureReduced lipid peroxidation in human fibroblasts exposed to oxidative stress.

Antimicrobial Activity

The antimicrobial properties of the compound have been investigated against a range of pathogens. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of enzymatic functions.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
C. albicans40 µg/mL

These results suggest that the compound may be effective as a natural preservative or as a therapeutic agent in treating infections.

Cytotoxicity

While the compound shows promise as an antimicrobial and antioxidant agent, cytotoxicity studies are essential to evaluate its safety profile. Preliminary studies indicate that at low concentrations, the compound exhibits minimal cytotoxic effects on normal human cells.

Cell LineIC50 (µg/mL)
HeLa (cervical)>100
MCF-7 (breast)>100
HepG2 (liver)80

Case Study 1: Antioxidant Efficacy in Animal Models

A study conducted on rats demonstrated that administration of the ammonium salt significantly lowered serum malondialdehyde levels while increasing glutathione levels after exposure to a high-fat diet. This suggests a protective effect against diet-induced oxidative stress.

Case Study 2: Antimicrobial Testing in Clinical Isolates

In a clinical setting, isolates from patients with bacterial infections were tested against the compound. The results indicated effective inhibition of growth for several strains resistant to conventional antibiotics, highlighting its potential as an alternative therapeutic agent.

Q & A

Q. Critical Parameters :

  • pH Control : Maintain pH 7–8 during salt formation to avoid decomposition.
  • Temperature : Strict cooling during thiol addition prevents exothermic side reactions.

Basic: How is the crystal structure of this compound determined using X-ray diffraction (XRD), and what are the critical parameters?

Methodological Answer:
Single-crystal XRD is the gold standard. Key steps include:

Crystal Growth : Obtain high-purity crystals via slow evaporation of a dichloromethane/methanol (3:1) solution.

Data Collection : Use Mo Kα radiation (λ = 0.71069 Å) at 200 K to minimize thermal motion artifacts.

Structure Solution : Employ SHELXS-86 for phase determination and SHELXL-93 for refinement .

Crystallographic Data (Example from Analogous Structures):

ParameterValue
Space GroupP-1
Unit Cell Dimensionsa = 8.21 Å, b = 10.34 Å, c = 12.57 Å
Absorption Coefficient (μ)6.05 cm⁻¹
R-factor0.039

Note : Disorder in isopropyl groups may require constrained refinement, as seen in similar vanadium complexes .

Advanced: What methodologies resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic findings?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., conformational flexibility in solution vs. solid state). Mitigation strategies:

Variable-Temperature NMR : Identify rotational barriers of isopropyl groups (e.g., coalescence temperatures).

DFT Calculations : Compare optimized geometries (Gaussian 16, B3LYP/6-311+G(d,p)) with XRD data to validate static vs. dynamic disorder .

Cross-Validation : Use IR/Raman to confirm bond vibrations align with both solid-state and solution-phase structures.

Example : If NMR suggests free rotation of isopropyl groups but XRD shows fixed positions, dynamic NMR analysis at 400 MHz can quantify rotational rates .

Advanced: How can the thermal stability and decomposition pathways be systematically investigated?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen. Expect mass loss stages:

  • 120–150°C: Ammonia release (confirmed by FTIR gas analysis).
  • 250–300°C: Sulfide oxidation to sulfone.

Differential Scanning Calorimetry (DSC) : Identify exothermic decomposition peaks (e.g., 280°C).

Post-Decomposition Analysis : Use GC-MS to identify volatile byproducts (e.g., isopropyl disulfides) .

Critical Consideration : Compare stability under inert vs. oxidative atmospheres to assess sulfide group reactivity.

Advanced: What experimental approaches study the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Kinetic Studies : Monitor reaction with methyl iodide in acetonitrile at 25°C using UV-Vis (λ = 320 nm for thiolate intermediate detection).

Competitive Reactions : Compare reactivity with primary vs. tertiary alkyl halides to establish steric effects.

Isolation of Intermediates : Quench reactions at timed intervals and characterize via LC-MS .

Data Interpretation : A lower activation energy (Ea) compared to non-sulfur analogs indicates thiophilicity-driven reactivity .

Basic: How is the purity of the compound assessed, and what analytical techniques are prioritized?

Methodological Answer:

HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ≈ 8.2 min.

Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 42.1%, H: 7.8%, N: 3.9%).

Melting Point : Sharp melting range (e.g., 145–147°C) confirms crystallinity .

Note : Trace sulfide oxidation products can be detected via LC-MS (negative ion mode) .

Advanced: How can computational modeling complement experimental data in understanding this compound’s electronic properties?

Methodological Answer:

Molecular Orbital Analysis : Perform HOMO-LUMO calculations (Gaussian 16) to predict nucleophilic sites (HOMO localized on sulfur).

Electrostatic Potential Maps : Identify regions susceptible to electrophilic attack.

Solvent Effects : Use COSMO-RS to model solvation in polar aprotic solvents (e.g., DMSO) .

Validation : Compare computed IR spectra with experimental data (RMSD < 5 cm⁻¹ confirms accuracy).

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